![molecular formula C33H25ClFN3S B2938368 3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 677749-65-4](/img/structure/B2938368.png)
3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a useful research compound. Its molecular formula is C33H25ClFN3S and its molecular weight is 550.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article provides an in-depth examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C31H23ClFN2S with a molecular weight of approximately 529.43 g/mol. The structure features multiple aromatic rings, a pyrimidine moiety, and a sulfanyl group, which are critical for its biological activity.
Recent studies suggest that compounds with similar structures exhibit significant activity against various cancer cell lines through multiple mechanisms, including:
- Inhibition of Tyrosine Kinases : Many derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in tumor proliferation and survival.
- Induction of Apoptosis : The compound may induce apoptosis via the mitochondrial pathway, increasing reactive oxygen species (ROS) levels that trigger cell death.
- Cell Cycle Arrest : Certain studies indicate that these compounds can cause cell cycle arrest in specific phases, further contributing to their anticancer effects.
Anticancer Activity
The biological activity of the compound was evaluated against several cancer cell lines. Below is a summary table of its activity compared to standard anticancer drugs:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3-({[5-(4-Chlorophenyl)...}) | HepG-2 | 5.55 | EGFR Inhibition, Apoptosis Induction |
MCF-7 | 2.86 | EGFR Inhibition | |
HCT-116 | 1.82 | Cell Cycle Arrest | |
Doxorubicin | HepG-2 | 4.50 | DNA Intercalation |
MCF-7 | 4.17 | Topoisomerase II Inhibition |
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that:
- The presence of bulky aryl groups enhances the potency against cancer cell lines.
- Substituents on the pyrimidine ring significantly influence the inhibitory activity on EGFR.
- Sulfanyl groups are essential for maintaining biological activity due to their role in molecular interactions.
Case Studies
- Study on HepG-2 Cells : A recent study demonstrated that the compound induced significant apoptosis in HepG-2 liver cancer cells through ROS accumulation and mitochondrial dysfunction. The IC50 value was determined to be 5.55 µM, indicating potent cytotoxicity compared to established chemotherapeutics .
- EGFR Inhibition : In another investigation focusing on EGFR inhibition, derivatives similar to this compound showed promising results against various cancer types, including breast and colorectal cancers. The structure containing both chlorophenyl and pyrimidinyl groups was critical for achieving high inhibitory efficacy .
- Comparative Analysis with Other Compounds : When compared to other known inhibitors such as lapatinib and axitinib, this compound exhibited superior activity against specific cell lines, suggesting its potential as a lead compound in drug development .
属性
IUPAC Name |
3-[[5-(4-chlorophenyl)-4-[4-(2-fluoro-4-propylphenyl)phenyl]pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25ClFN3S/c1-2-4-22-7-16-29(31(35)18-22)25-8-10-27(11-9-25)32-30(26-12-14-28(34)15-13-26)20-37-33(38-32)39-21-24-6-3-5-23(17-24)19-36/h3,5-18,20H,2,4,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSKUUJQZNYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H25ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。